3-{5-[2-(1H-Indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R,2S)-2-phenylcyclohexyl]propanamide belongs to a class of biheterocyclic propanamides. These compounds are characterized by the presence of both indole and 1,3,4-oxadiazole rings in their structure, linked together by a propanamide chain. This specific compound has emerged as a potential antidiabetic agent due to its promising α-glucosidase inhibitory activity [].
The synthesis of 3-{5-[2-(1H-Indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R,2S)-2-phenylcyclohexyl]propanamide is a multi-step process []. It starts with the esterification of 2-(1H-indol-3-yl)acetic acid, followed by the formation of a hydrazide and its subsequent conversion to 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol. This thiol is then reacted with an appropriately substituted 3-bromopropanamide, derived from 3-bromopropanoyl chloride and (1R,2S)-2-phenylcyclohexanamine, to yield the final compound.
The compound comprises three key structural elements: an indole ring, a 1,3,4-oxadiazole ring, and a propanamide chain []. The indole ring is attached to the oxadiazole ring via an ethyl linker, and the propanamide chain is connected to the oxadiazole ring through a sulfide linkage. The (1R,2S)-2-phenylcyclohexyl group is attached to the amide nitrogen of the propanamide chain.
The synthesis of 3-{5-[2-(1H-Indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R,2S)-2-phenylcyclohexyl]propanamide involves a series of chemical reactions, including esterification, hydrazide formation, ring closure to form the oxadiazole ring, and a final nucleophilic substitution reaction to link the thiol with the bromopropanamide [].
While the precise mechanism of action for this specific compound is yet to be fully elucidated, its α-glucosidase inhibitory activity suggests it may function by interfering with carbohydrate metabolism []. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, the compound could potentially help regulate blood glucose levels.
The primary application of 3-{5-[2-(1H-Indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R,2S)-2-phenylcyclohexyl]propanamide, as identified in the provided research, is its potential use as an antidiabetic agent []. This is based on its promising in vitro inhibitory activity against the α-glucosidase enzyme, which plays a crucial role in regulating blood sugar levels.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4